

Technical Guide: Structure-Activity Relationship (SAR) of 1,7-Naphthyridine Derivatives

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Compound of Interest

Compound Name: *3-Bromo-8-chloro-1,7-naphthyridine*

CAS No.: 1260670-05-0

Cat. No.: B2838677

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Executive Summary

The 1,7-naphthyridine scaffold represents a critical "privileged structure" in medicinal chemistry, distinct from its quinoline and isoquinoline analogs due to its specific electronic distribution and hydrogen-bonding capabilities. While quinolines are ubiquitous, the introduction of the nitrogen at the 7-position in the 1,7-naphthyridine core significantly alters basicity (

), solubility, and the ability to engage in water-mediated or direct hydrogen bonding within protein active sites—most notably the "hinge region" of protein kinases (e.g., PIP4K2A, PKMYT1, p38 MAP kinase).

This guide provides an objective analysis of the 1,7-naphthyridine SAR, comparing it against standard alternatives, and details the synthetic and biological protocols required to validate these derivatives.

Scaffold Comparative Analysis: The "Nitrogen Advantage"

To understand the utility of 1,7-naphthyridine, one must compare it to its mono-nitrogen analog (quinoline) and its isomers (1,6- or 1,8-naphthyridine).

Physicochemical Profile[1][2]

| Feature | Quinoline | 1,7-Naphthyridine | Impact on Drug Design |
|----------------------|-----------------|-------------------|--|
| H-Bond Acceptors | 1 (N1) | 2 (N1, N7) | Critical: N7 allows for bidentate binding modes in kinase hinge regions. |
| LogP (Lipophilicity) | High | Moderate | 1,7-Naphthyridines generally exhibit improved aqueous solubility (). |
| Basicity | Moderate | Lower | The inductive effect of the second nitrogen reduces the of the ring system, influencing membrane permeability. |
| Metabolic Liability | C2/C4 oxidation | N-oxidation | The N7 position can be susceptible to N-oxide formation, often mitigated by steric shielding at C8. |

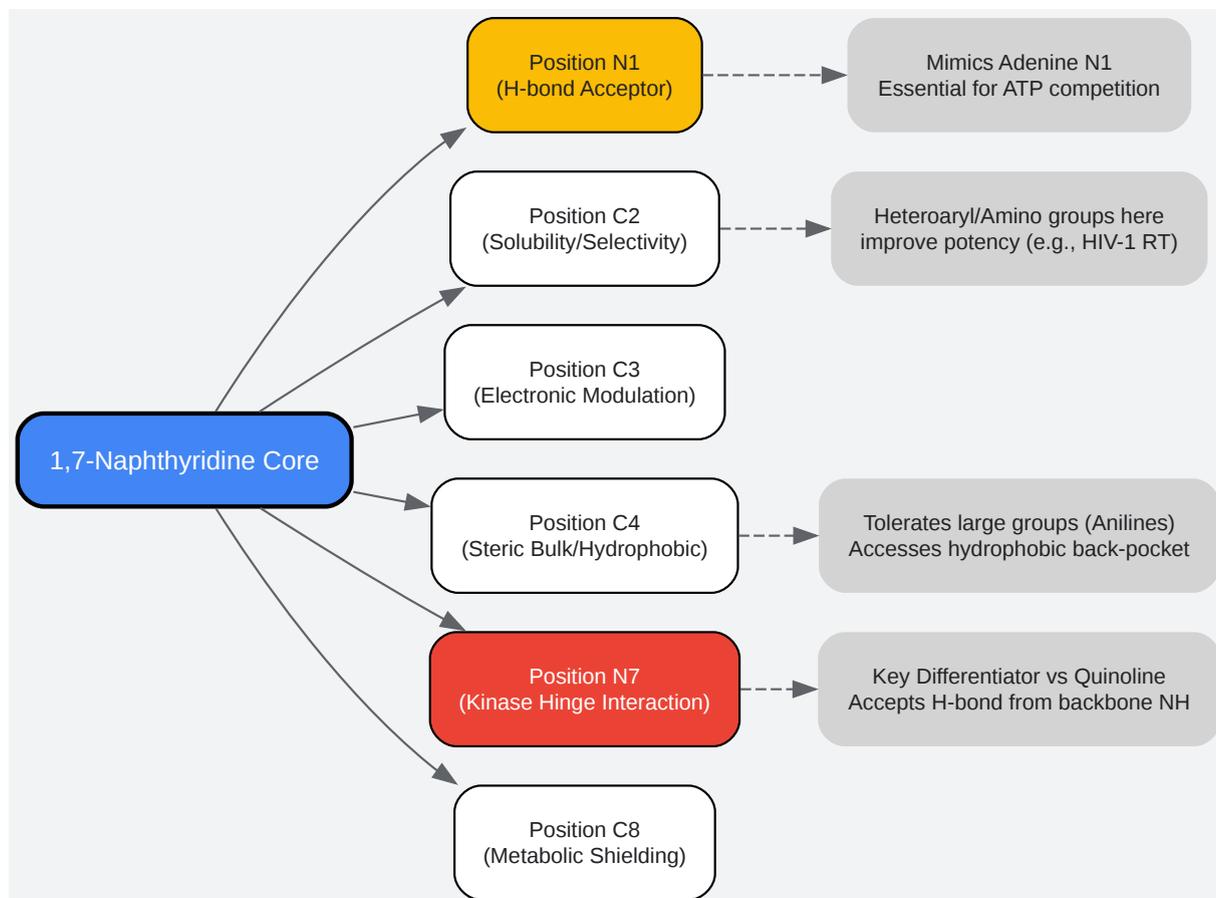
The "Hinge Binder" Hypothesis

In kinase inhibitor design, the N1 atom often mimics the adenine ring of ATP. However, the N7 atom of 1,7-naphthyridine provides a unique vector to accept a hydrogen bond from the backbone NH of the kinase hinge residues. This is often absent in quinolines, which must rely on external substituents to achieve similar binding affinity.

Detailed SAR Analysis

The biological activity of 1,7-naphthyridine derivatives is tightly controlled by substitutions at specific vectors.

The SAR Map (Graphviz Visualization)



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Figure 1: Structural vectors of the 1,7-naphthyridine scaffold and their pharmacological roles.

Key Functional Zones

- Positions 2 & 4 (The "Wings"):

- Substitutions at C2 and C4 are most accessible via nucleophilic substitution (on halogenated precursors).
- Data Insight: In HIV-1 RT inhibitors, a 2-cyanopyridinylamino group at C2 increased potency () compared to the quinoline analog, likely due to improved electronic stacking and H-bonding within the non-nucleoside binding pocket [1].
- Kinase Insight: Bulky hydrophobic groups (e.g., substituted anilines) at C4 are standard for accessing the hydrophobic back-pocket of kinases like PIP4K2A [2].
- Position 7 (The Interaction Point):
 - This nitrogen is the defining feature. In PKMYT1 inhibitors, the naphthyridinone core (relying on the N7/C8 region) provided superior selectivity over the quinoline equivalent by inducing a specific flip in the kinase hinge cysteine/glycine residues [3].
- Position 8 (The Shield):
 - Small alkyl groups (Methyl/Ethyl) at C8 can prevent metabolic N-oxidation of the N7 atom without disrupting hinge binding.

Performance Data: 1,7-Naphthyridine vs. Alternatives

The following table synthesizes data from recent studies comparing 1,7-naphthyridines to standard references (Quinolines or Marketed Drugs).

| Target / Indication | Compound Class | Representative | Reference Standard | Performance Delta | Source |
|---------------------|----------------------------------|-----------------|---------------------|--|--------|
| PIP4K2A (Cancer) | 1,7-Naphthyridine (BAY-297) | | BAY-091 (Early gen) | High potency; N7 critical for binding mode. | [2] |
| HIV-1 RT (Viral) | 2-CN-Pyridinyl-1,7-Naphthyridine | | Nevirapine () | 6x more potent than Nevirapine; comparable to Efavirenz. | [1] |
| PKMYT1 (Cell Cycle) | Naphthyridinone Deriv. (Cmpd 36) | Double-digit nM | Quinoline Analog | Improved Kinome Selectivity and oral bioavailability. | [3] |
| Cytotoxicity (HeLa) | 1,7-Naphthyridine Deriv. | | Cisplatin (Control) | Moderate potency, but significantly lower toxicity to normal cells (MRC-5).[1] | [1] |

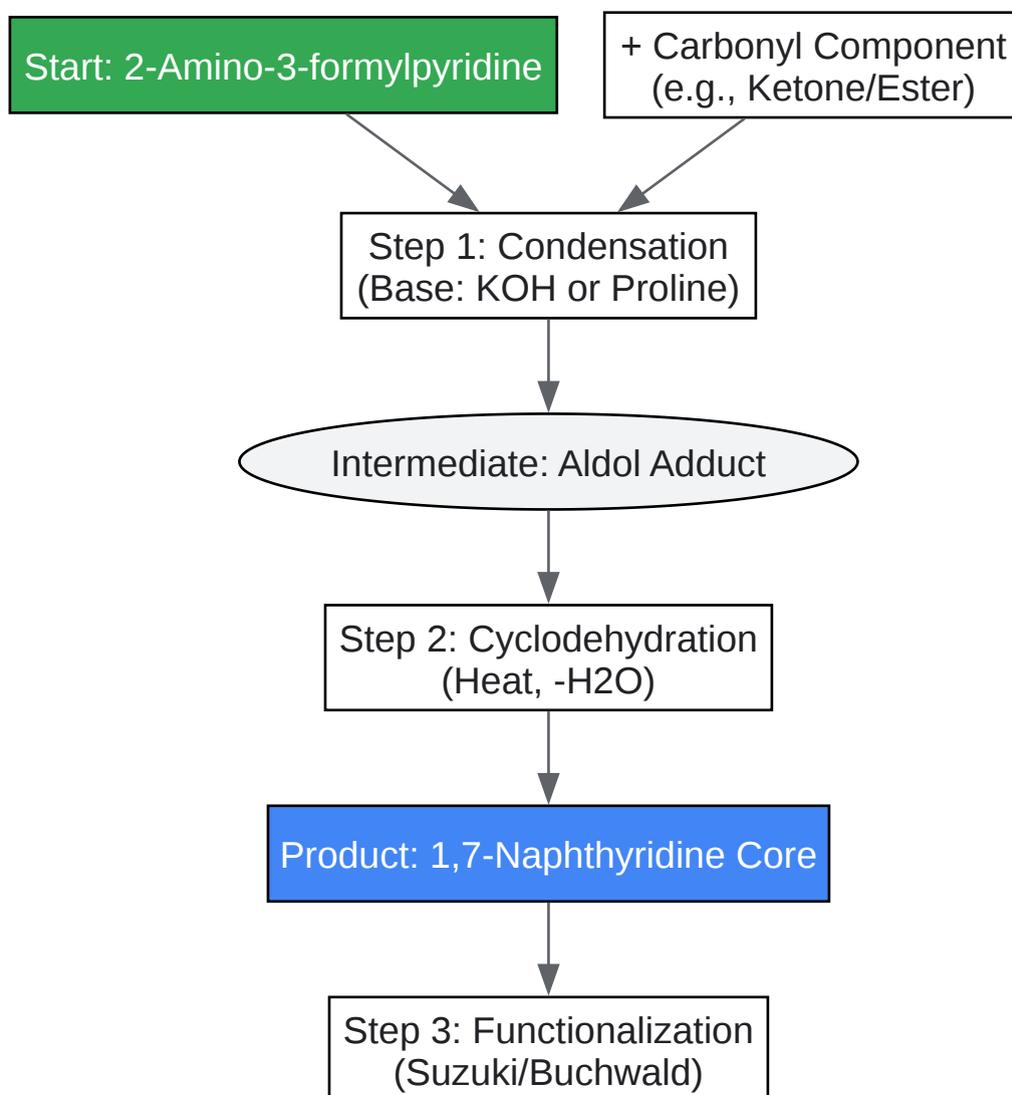
Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., internal standards, positive controls).

Synthesis: Modified Friedländer Annulation

This route is preferred for its modularity, allowing independent modification of the pyridine ring and the fused ring.

Workflow Visualization:



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Figure 2: Modular synthesis of substituted 1,7-naphthyridines.

Protocol Steps:

- Reagents: Dissolve 2-amino-3-formylpyridine (1.0 eq) and the appropriate ketone/aldehyde (1.2 eq) in ethanol.
- Catalysis: Add 10 mol% L-proline (organocatalytic route) or KOH (classic route).
- Reaction: Reflux at

for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

- Workup: Cool to RT. If precipitate forms, filter and wash with cold EtOH. If not, evaporate solvent and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

- Validation:

-NMR must show characteristic doublet/doublet signals for the pyridine protons (typically

8.5–9.2 ppm for H2/H8).

Assay: ADP-Glo Kinase Assay (PIP4K2A)

This assay measures the conversion of ADP to ATP, quantifying kinase activity.

- Preparation: Prepare

Kinase Buffer (50 mM Tris pH 7.5, 10 mM

, 1 mM DTT, 0.01% BSA).

- Enzyme Mix: Dilute PIP4K2A enzyme to 2 nM in Kinase Buffer.

- Substrate Mix: Prepare Lipid Substrate (PI5P) and ATP (

) mixture.

- Inhibitor: Add 1,7-naphthyridine derivative (dissolved in DMSO) to 384-well plate (Final DMSO < 1%).

- Control A: DMSO only (0% Inhibition).

- Control B: Staurosporine (

) (100% Inhibition).

- Reaction: Incubate Enzyme + Inhibitor for 10 min. Add Substrate Mix. Incubate 60 min at RT.

- Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP

Luciferase signal).

- Readout: Measure Luminescence. Calculate using non-linear regression (GraphPad Prism).

References

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- Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. NIH / PMC, 2025.
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Sources

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- 2. [Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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